3-[3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid, also known as (Z)-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid, is an organic compound characterized by the presence of a pyrazole ring and a propenoic acid moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in the synthesis of heterocyclic compounds, which are crucial for developing new therapeutic agents. Its molecular formula is C17H15N3O2, with a molecular weight of approximately 291.32 g/mol.
This compound is classified under the category of pyrazole derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. The structural framework allows for modifications that can enhance biological efficacy and specificity .
The synthesis of 3-[3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid typically involves several key steps:
For industrial applications, optimizing these synthetic routes is crucial. Techniques such as continuous flow reactors and advanced purification methods may be employed to enhance yield and purity while reducing production costs.
The molecular structure of 3-[3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid can be represented as follows:
The compound features:
The structural formula can be visualized through computational chemistry software or by using molecular modeling techniques.
3-[3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid can participate in various chemical reactions:
The mechanism of action for compounds like 3-[3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid typically involves interactions at the molecular level with various biological targets:
Studies suggest that related compounds exhibit significant biological activities through these mechanisms, indicating potential therapeutic applications .
The physical properties of 3-[3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid include:
Key chemical properties include:
These properties are critical for understanding its behavior in biological systems and during synthesis .
The applications of 3-[3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid are primarily found in medicinal chemistry:
The compound 3-[3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid (CAS: 956363-45-4 / 1006493-83-9) exemplifies advanced molecular design in heterocyclic chemistry. Its systematic IUPAC name, (2E)-3-[3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid, explicitly denotes three critical features: the E-configuration of the acrylic acid moiety, the 1,3-disubstituted pyrazole core, and the ortho-methoxyphenyl and phenyl substituents at the pyrazole’s 3- and 1-positions, respectively [1] [3] [4]. The molecular formula C₁₉H₁₆N₂O₃ (MW: 320.34 g/mol) integrates multiple pharmacophoric elements:
SMILES Notation: The canonical SMILES string O=C(O)/C=C/C1=CN(C2=CC=CC=C2)N=C1C3=CC=CC=C3OC
encodes the E-configured double bond (/C=C/
), critical for maintaining planarity between the pyrazole and acrylic acid units [3] [6]. This planar arrangement enables conjugation across the system, potentially enhancing electronic delocalization and target binding.
Hybrid Architecture: The molecule merges a biologically active pyrazole with a chalcone-like acrylic acid tail. This design leverages pyrazole’s prevalence in pharmaceuticals (>85% of bioactive entities contain heterocycles ) and acrylic acid’s role as a metabolic isostere of carboxylic acids. The ortho-methoxy group further modulates steric and electronic effects, potentially influencing binding to hydrophobic enzyme pockets [7].
Table 1: Nomenclature and Key Identifiers
Category | Value |
---|---|
Systematic IUPAC Name | (2E)-3-[3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid |
CAS Registry | 956363-45-4 / 1006493-83-9 |
Molecular Formula | C₁₉H₁₆N₂O₃ |
Molecular Weight | 320.34 g/mol |
SMILES | O=C(O)/C=C/C1=CN(C2=CC=CC=C2)N=C1C3=CC=CC=C3OC |
InChI Key | KWMBECWNLDCJTA-VAWYXSNFSA-N |
Pyrazole derivatives have evolved from natural product analogs to synthetically tailored pharmacophores. The historical trajectory of this compound class reveals three pivotal phases:
Early Pyrazole Therapeutics (Pre-2000s): Initial interest focused on simple pyrazoles (e.g., antipyrine for analgesia). Discoveries emphasized the ring’s metabolic stability and hydrogen-bonding capability, enabling kinase inhibition and receptor modulation. Pyrazole’s 1,3-di-substitution pattern emerged as key for spatial orientation of pharmacophores [7].
Chalcone Integration (2000s–2010s): Incorporating α,β-unsaturated carbonyl systems (e.g., acrylic acid) marked a strategic shift. Chalcone-pyrazole hybrids exploited the Michael acceptor motif for covalent interactions with cysteine residues in enzymes like histone deacetylases (HDACs) and tyrosine kinases. For example, compound libraries featuring 3-(pyrazol-4-yl)acrylic acids demonstrated enhanced antiproliferative and antimicrobial activities compared to non-chalcone analogs [10] .
Rational Design Era (2020s–Present): Advances in synthetic methodology—particularly metal-catalyzed cross-coupling—enabled precise decoration of the pyrazole scaffold. The title compound exemplifies this progress: its synthesis involves Knoevenagel condensation between 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and malonic acid derivatives. Such routes allow controlled introduction of the E-configured acrylic acid group, optimizing geometry for target engagement [4] [6].
Table 2: Historical Milestones in Pyrazole-Chalcone Hybrid Development
Period | Key Advancement | Impact on Title Compound Design |
---|---|---|
Late 20th C. | Identification of pyrazole as a privileged scaffold | Validated 1,3-disubstitution for target specificity |
Early 2000s | Chalcone-based drugs in oncology and infectiology | Motivated acrylic acid linker for bioactivity |
2010–2020 | Cross-coupling for C4 functionalization of pyrazoles | Enabled efficient acrylic acid conjugation |
2020s | Computational ADMET optimization of heterocycles | Guided ortho-methoxy placement for solubility/LogP |
The title compound’s structural refinements—ortho-methoxy group for balanced lipophilicity (predicted LogP: 3.65) and E-configured acrylic acid for target accessibility—represent iterative optimizations of earlier pyrazole pharmacophores [1] [4] [6]. Its commercial availability (e.g., 95% purity at $143/250mg [1]) underscores transition from exploratory chemistry to practical research tool.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1